1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxetane and pyrrolidine with the trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by amination to introduce the pyrrolidine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane and pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane and pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the compound .
Scientific Research Applications
1-(Oxetan-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions of oxetane and pyrrolidine derivatives with biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxetane and pyrrolidine rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
1-(Oxetan-3-yl)pyrrolidine: Lacks the amine group and trifluoroacetic acid moiety, which may affect its reactivity and biological activity.
Pyrrolidin-3-amine: Lacks the oxetane ring, which may result in different chemical properties and applications.
Oxetan-3-ylamine: Lacks the pyrrolidine ring, which may limit its use in certain applications.
Uniqueness
1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid is unique due to the combination of the oxetane and pyrrolidine rings with the trifluoroacetic acid moiety. This unique structure provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMARRULNYVWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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